molecular formula C16H12Cl2O4 B5798874 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate

2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate

Cat. No.: B5798874
M. Wt: 339.2 g/mol
InChI Key: SDOAZRZMQWJIEF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-oxoethyl 3-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dichlorophenyl group and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2-(3,4-dichlorophenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.

Major Products

    Oxidation: The major product is 3-methoxybenzoic acid.

    Reduction: The major product is 2-(3,4-dichlorophenyl)-2-hydroxyethyl 3-methoxybenzoate.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like 2-(3,4-diaminophenyl)-2-oxoethyl 3-methoxybenzoate.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-2-oxoethyl benzoate
  • 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate
  • 2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methoxybenzoate

Uniqueness

2-(3,4-Dichlorophenyl)-2-oxoethyl 3-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-21-12-4-2-3-11(7-12)16(20)22-9-15(19)10-5-6-13(17)14(18)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOAZRZMQWJIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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